

HCoV-NL63 genome sequencing and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SARS-CoV-2-IN-63

Cat. No.: B12372050

Get Quote

An In-depth Technical Guide to Human Coronavirus NL63 (HCoV-NL63) Genome Sequencing and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data integral to the genomic analysis of Human Coronavirus NL63 (HCoV-NL63). It covers the fundamental genomic characteristics, detailed experimental protocols for sequencing, and the subsequent bioinformatics analysis pipelines.

HCoV-NL63 Genomic Characteristics

HCoV-NL63 is an enveloped, positive-sense, single-stranded RNA virus belonging to the Alphacoronavirus genus.[1] Its genome is among the largest of RNA viruses, typically ranging from 27 to 33 kb.[2]

Quantitative Genomic Data

The genomic features of HCoV-NL63 are summarized in the table below, providing a baseline for comparative genomic studies.



Feature	Value	Reference Strain	Citation
Genome Size	27,553 nucleotides	Amsterdam 1	[2][3]
27,538 nucleotides	CBJ 037	[1]	
27,538 nucleotides	Amsterdam 57	[4]	_
27,550 nucleotides	Amsterdam 496	[4]	_
27,516 - 27,544 nucleotides	ChinaGD01-05	[5]	_
GC Content	34%	HCoV-NL63 (general)	[6]
Open Reading Frames (ORFs)	7	Amsterdam 1	[2][7]
Untranslated Regions (UTRs)	5' UTR: 286 nt, 3' UTR: 287 nt	CBJ 037	[1]

Genomic Organization

The HCoV-NL63 genome has a conserved gene order: 5'-UTR - ORF1a/1b - Spike (S) - ORF3 - Envelope (E) - Membrane (M) - Nucleocapsid (N) - 3'-UTR.[1][2] The large ORF1a and ORF1b encode a polyprotein essential for RNA replication.[8] A -1 ribosomal frameshift at a pseudoknot structure is required to translate the complete ORF1ab polyprotein.[1][3] The structural proteins (S, E, M, and N) and a single accessory protein (ORF3) are encoded in the 3' end of the genome.[3][8]



Click to download full resolution via product page

Experimental Protocols



Detailed methodologies for the key experiments in HCoV-NL63 genome sequencing are outlined below.

Viral Culture and Propagation

Successful sequencing begins with obtaining high-titer viral stocks.

- Cell Line: LLC-MK2 (monkey kidney epithelial cells) is a commonly used cell line for the propagation of HCoV-NL63.[9][10]
- Protocol:
 - Inoculate LLC-MK2 cell monolayers with the clinical sample (e.g., nasopharyngeal aspirate).[8]
 - Incubate the cultures at 33°C in a humidified 5% CO2 incubator, as replication of HCoV-NL63 can be attenuated at 37°C.[9]
 - Monitor the cells daily for the appearance of cytopathic effects (CPE).[9]
 - When CPE is widespread (e.g., >90%), harvest the virus by subjecting the culture to three freeze-thaw cycles.[11]
 - Clarify the supernatant by centrifugation to remove cell debris.[11]
 - Aliquot the viral supernatant and store at -80°C. Viral titers can be determined by plaque assay or TCID50.[11]

RNA Extraction

High-quality viral RNA is crucial for successful sequencing.

- Recommended Kit: QIAGEN QIAmp Viral RNA Mini Kit or similar.[12]
- Protocol:
 - Extract viral RNA from the cultured virus supernatant or directly from clinical samples following the manufacturer's instructions.[11][12]



- The protocol typically involves lysis of the virus, binding of the RNA to a silica membrane, washing to remove impurities, and elution of the purified RNA.
- A DNase treatment step is recommended, especially for metatranscriptomic library preparations, to remove any contaminating DNA.[13]

Next-Generation Sequencing (NGS) Library Preparation

Several strategies can be employed for preparing HCoV-NL63 RNA for sequencing.

- Total RNA Sequencing:
 - Method: This approach sequences all RNA in a sample, including host and viral RNA. It is
 useful for discovering novel viruses without prior knowledge of the infectious agent.[12]
 - Kit Example: TruSeq Stranded Total RNA Library Prep Gold kit.[12]
 - Workflow: Involves ribosomal RNA depletion (if host RNA is abundant), RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
- Amplicon-Based Sequencing:
 - Method: This targeted approach uses multiplex PCR to amplify specific regions of the viral genome, which are then sequenced. It is cost-effective and works well with high-quality RNA.[14]
 - Protocol Example (ARTIC Protocol):
 - Synthesize cDNA from the extracted viral RNA.[14]
 - Perform multiplex PCR using two pools of primers designed to generate overlapping amplicons that cover the entire HCoV-NL63 genome.[14]
 - Combine the resulting amplicon pools.
 - Prepare a standard NGS library from the pooled amplicons.[14]
- Hybrid Capture-Enrichment:

Foundational & Exploratory



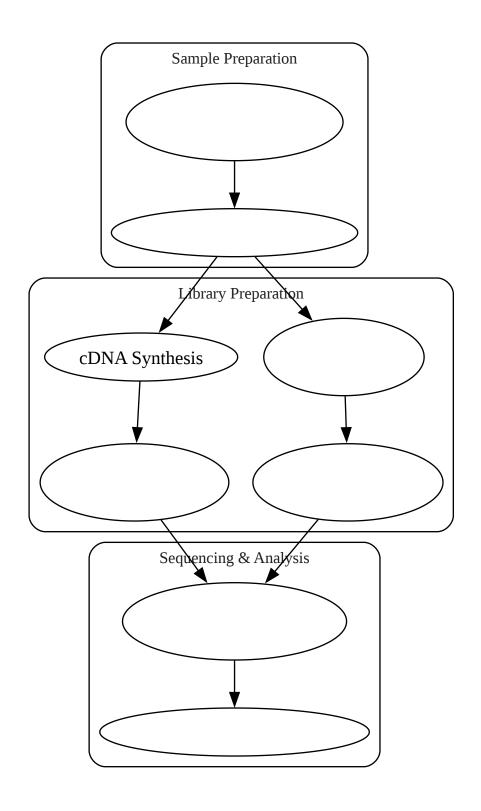


 Method: This method uses biotinylated probes to capture and enrich for viral sequences from a standard NGS library. It is more tolerant of degraded RNA samples and can detect variants across the entire genome, including the termini.[14]

Workflow:

- Prepare a standard RNA sequencing library from the sample.[14]
- Hybridize the library with biotin-labeled probes specific to the HCoV-NL63 genome.
- Use streptavidin beads to pull down the probe-bound library fragments.
- Wash the beads to remove non-target DNA.
- Elute and amplify the enriched viral library for sequencing.[14]





Click to download full resolution via product page

Bioinformatics Analysis



Once sequencing data is generated, a robust bioinformatics pipeline is required for genome assembly, annotation, and further analysis.

Genome Assembly and Annotation

- Quality Control: Raw sequencing reads are first assessed for quality, and low-quality bases and adapter sequences are trimmed.
- Assembly:
 - De novo assembly: Reads are assembled into contigs without a reference genome.
 - Reference-guided mapping: Reads are aligned to a known HCoV-NL63 reference genome (e.g., GenBank accession NC_005831).[15]
- Gap Closure: For de novo assemblies, gaps between contigs can be filled using Sanger sequencing of PCR products designed to span the gaps.[5]
- Annotation: The assembled genome is annotated to identify the locations of ORFs, UTRs, and other genomic features.

Phylogenetic Analysis

Phylogenetic analysis is used to understand the evolutionary relationships between different HCoV-NL63 strains.

- Software: MEGA and PhyML are commonly used for phylogenetic analyses.[15][16]
- Method:
 - Align the genome sequences of interest (full genomes or specific genes like S or ORF1ab)
 using an algorithm like MAFFT.[5][17]
 - Construct a phylogenetic tree using methods such as Neighbor-Joining or Maximum Likelihood.[15][17]
 - Assess the statistical support for the tree topology using bootstrap resampling.[15][17]

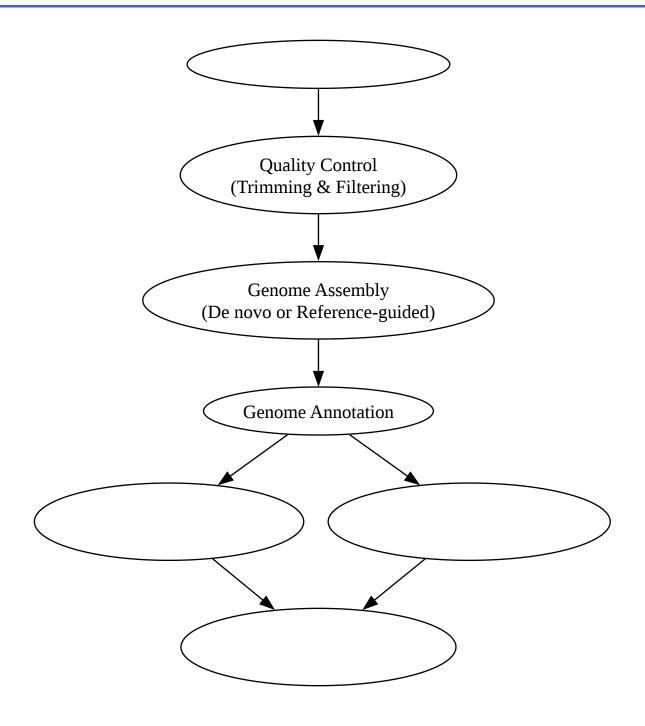


Recombination Analysis

Recombination is a known evolutionary mechanism in coronaviruses.

- Software: SimPlot is a tool used to detect recombination events.[4][18]
- Method:
 - A query sequence is compared to a set of potential parental sequences in a sliding window along the genome.
 - Similarity plots and bootscan analysis are generated to identify regions where the query sequence shows a significant shift in similarity from one parental sequence to another, which is indicative of a recombination event.[4]





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. Characterization and Complete Genome Sequence of Human Coronavirus NL63 Isolated in China PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Human Coronavirus HCoV-NL63 PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Human Coronaviruses NL63 and HKU1 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mosaic Structure of Human Coronavirus NL63, One Thousand Years of Evolution PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete Genome Sequences of Five Human Coronavirus NL63 Strains Causing Respiratory Illness in Hospitalized Children in China PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome structure and transcriptional regulation of human coronavirus NL63 PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Improved Culture Methods for Human Coronaviruses HCoV-OC43, HCoV-229E, and HCoV-NL63 PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SARS-CoV-2 Is More Efficient than HCoV-NL63 in Infecting a Small Subpopulation of ACE2+ Human Respiratory Epithelial Cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. knowledge.illumina.com [knowledge.illumina.com]
- 13. Next generation sequencing of SARS-CoV-2 genomes: challenges, applications and opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 14. Library Prep Methods for SARS-CoV-2 Sequencing: a Summary | Genetics And Genomics [labroots.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Discovery of a subgenotype of human coronavirus NL63 associated with severe lower respiratory tract infection in China, 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [HCoV-NL63 genome sequencing and analysis].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372050#hcov-nl63-genome-sequencing-and-analysis]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com